molecular formula C12H20O3 B15303206 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one

Cat. No.: B15303206
M. Wt: 212.28 g/mol
InChI Key: DFMRLQUBMSUFAT-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one is an organic compound that belongs to the class of ketones It features a cyclohexane ring substituted with an ethoxypropanoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 3-ethoxypropanoic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one: Unique due to its specific substitution pattern on the cyclohexane ring.

    4-Methylcyclohexanone: Lacks the ethoxypropanoyl group, leading to different chemical properties.

    3-Ethoxypropanoic Acid: Contains the ethoxypropanoyl group but lacks the cyclohexane ring.

Uniqueness

This compound is unique due to the combination of the cyclohexane ring with the ethoxypropanoyl and methyl groups. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(3-ethoxypropanoyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C12H20O3/c1-3-15-7-6-12(14)10-8-9(2)4-5-11(10)13/h9-10H,3-8H2,1-2H3

InChI Key

DFMRLQUBMSUFAT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)C1CC(CCC1=O)C

Origin of Product

United States

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